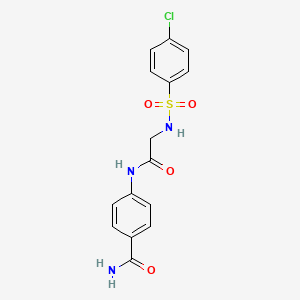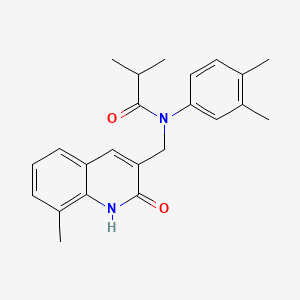
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide, also known as DPHF, is a synthetic compound that belongs to the family of quinoline-based derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit various biological activities, such as antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. This compound has been tested against several cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. In addition, this compound has been found to possess potent antimicrobial activity against various pathogenic bacteria and fungi. It has also been shown to exhibit anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes, including DNA topoisomerase II, tubulin polymerization, and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and suppressing the anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes, including cell cycle arrest, DNA damage, and oxidative stress. It has also been shown to modulate the expression of various genes and proteins, including p53, Bcl-2, and NF-kB. In addition, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments include its potent biological activity, low toxicity, and high selectivity towards cancer cells. However, the limitations include its limited solubility in water and the need for specific reaction conditions for its synthesis.
Orientations Futures
The potential future directions for the research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide include the development of more efficient synthesis methods, the optimization of its biological activity, and the evaluation of its safety and efficacy in animal models. In addition, the use of this compound in combination with other anticancer agents could be explored to enhance its therapeutic potential. Furthermore, the potential applications of this compound in other fields, such as materials science and catalysis, could also be investigated.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide involves the reaction between 3,4-dimethylphenylamine and 2-hydroxy-3-(furan-2-ylmethyl)quinoline-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including the use of an inert atmosphere and the appropriate solvent. The yield of this compound can be optimized by modifying the reaction parameters, such as reaction time, temperature, and reactant concentration.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-19(12-16(15)2)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVIQVQKDMNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
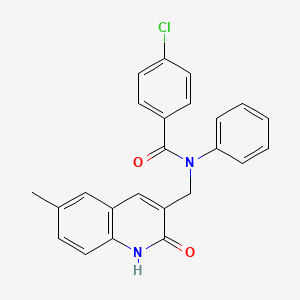
![4-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7704195.png)
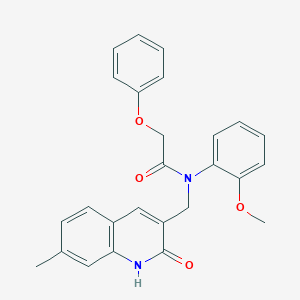

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)
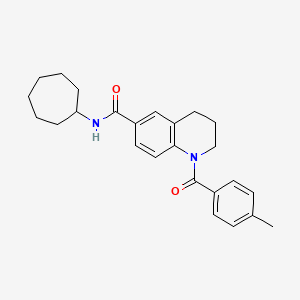

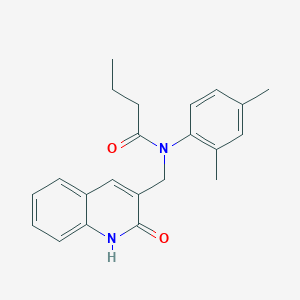
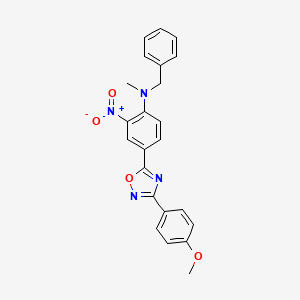
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
